N-[4-(Benzylsulfamoyl)phenyl]-3,4-dichlorobenzamide
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Overview
Description
N-[4-(Benzylsulfamoyl)phenyl]-3,4-dichlorobenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its benzylsulfamoyl and dichlorobenzamide functional groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Benzylsulfamoyl)phenyl]-3,4-dichlorobenzamide typically involves multiple steps, starting with the preparation of the benzylsulfamoyl intermediate. This intermediate is then reacted with 3,4-dichlorobenzoyl chloride under controlled conditions to form the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Benzylsulfamoyl)phenyl]-3,4-dichlorobenzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[4-(Benzylsulfamoyl)phenyl]-3,4-dichlorobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of N-[4-(Benzylsulfamoyl)phenyl]-3,4-dichlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(Benzylsulfamoyl)phenyl]acetamide
- N-[4-(Hydroxymethyl)phenyl]acetamide
- N-[4-(Cyanomethyl)phenyl]acetamide
Uniqueness
N-[4-(Benzylsulfamoyl)phenyl]-3,4-dichlorobenzamide stands out due to its dichlorobenzamide group, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
89565-02-6 |
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Molecular Formula |
C20H16Cl2N2O3S |
Molecular Weight |
435.3 g/mol |
IUPAC Name |
N-[4-(benzylsulfamoyl)phenyl]-3,4-dichlorobenzamide |
InChI |
InChI=1S/C20H16Cl2N2O3S/c21-18-11-6-15(12-19(18)22)20(25)24-16-7-9-17(10-8-16)28(26,27)23-13-14-4-2-1-3-5-14/h1-12,23H,13H2,(H,24,25) |
InChI Key |
RFBDURUOWPDGDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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